N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound featuring both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as N-[3-(furan-3-yl)-3-hydroxypropyl]-N’-(thiophen-2-ylmethyl)oxamide, is a synthetic derivative of thiophene . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
It can be inferred from the therapeutic properties of thiophene derivatives that the compound likely interacts with its targets to modulate their function . This could result in changes in cellular processes, leading to the observed therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways . The downstream effects of these changes could include modulation of inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor activity, mitosis, microbial activity, kinase activity, and cancer .
Result of Action
Given the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely has a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through an oxalamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)urea: Contains a urea linkage, offering different hydrogen bonding capabilities.
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)carbamate: Features a carbamate group, which can influence its reactivity and stability.
Uniqueness
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to its oxalamide linkage, which provides unique hydrogen bonding properties and stability. This makes it particularly useful in applications where strong and specific interactions are required, such as in drug design and material science.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-12(10-4-6-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-7-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAXJDOAXBAHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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